b-Amino-2-furanethanol
Overview
Description
b-Amino-2-furanethanol: is an organic compound with the molecular formula C6H9NO2. It is a colorless to slightly yellow liquid with a characteristic aroma of furan . This compound is part of the furan family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Scientific Research Applications
Chemistry: this compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require specific functional groups for enhanced properties .
Safety and Hazards
The safety data sheet for a related compound, Furfuryl alcohol, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is fatal if inhaled, suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing this compound involves the reductive amination of 2-furanaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another method involves the hydrogenation of 2-furancarboxylic acid in the presence of ammonia and a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production often employs heterogeneous catalytic processes to achieve high yields and purity. The choice of catalyst, solvent, and reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Furan-2-carboxylic acid, 2-furaldehyde.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated furan derivatives.
Mechanism of Action
The mechanism of action of b-Amino-2-furanethanol involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity . The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
2-Furanmethanol: Similar in structure but lacks the amino group, making it less reactive in certain chemical reactions.
2-Furancarboxylic Acid: Contains a carboxyl group instead of an amino group, leading to different reactivity and applications.
2-Aminofuran: Similar but lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group attached to the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
2-amino-2-(furan-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKBGEPUMHLXRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314419 | |
Record name | β-Amino-2-furanethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2745-24-6 | |
Record name | β-Amino-2-furanethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2745-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Amino-2-furanethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(furan-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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